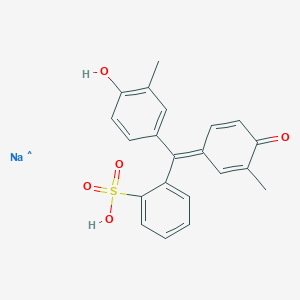

CID 123134320

Description

No data about the chemical structure, synthesis, or applications of CID 123134320 could be identified in the provided evidence. PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities for systematic tracking. To characterize this compound, additional sources such as peer-reviewed journals, patents, or PubChem entries would be required.

Properties

Molecular Formula |

C21H18NaO5S |

|---|---|

Molecular Weight |

405.4 g/mol |

InChI |

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/b21-16-; |

InChI Key |

BAFKZCAIPIBSAL-PLMZOXRSSA-N |

Isomeric SMILES |

CC1=C/C(=C(/C2=CC(=C(C=C2)O)C)\C3=CC=CC=C3S(=O)(=O)O)/C=CC1=O.[Na] |

Canonical SMILES |

CC1=CC(=C(C2=CC(=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)O)C=CC1=O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 123134320 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, industrial production would need to address issues related to the purification and isolation of the compound to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 123134320 is expected to undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group in the compound with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

The specific reagents and conditions used in the reactions of CID 123134320 would depend on the desired transformation. Common reagents for oxidation reactions include potassium permanganate and chromium trioxide, while reduction reactions may use reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from the reactions of CID 123134320 would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions would produce reduced forms of the compound. Substitution reactions would result in new compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: CID 123134320 may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases.

Industry: CID 123134320 may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of CID 123134320 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used, such as its therapeutic or biochemical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds from Evidence

Key Observations:

- Solubility and Bioavailability : Compounds like CAS 1254115-23-5 exhibit high solubility (86.7 mg/mL) and moderate bioavailability (Score: 0.55), which are critical for drug development.

- Enzyme Interactions : Several analogs (e.g., CAS 106312-36-1) inhibit CYP1A2, a common cytochrome P450 enzyme involved in drug metabolism.

- Structural Features : Oscillatoxin derivatives (e.g., CID 101283546) often contain cyclic ethers or lactone rings, which influence their biological activity.

Methodological Insights for Future Research

The evidence provides robust analytical frameworks that could be applied to study CID 123134320:

- Chromatographic Techniques : GC-MS and LC-ESI-MS are effective for quantifying compounds in complex mixtures. For example, vacuum distillation coupled with GC-MS was used to fractionate and analyze CID-containing essential oils.

- Toxicogenomic Profiling: Comparative Toxicogenomics Database (CTD) curates chemical-gene-disease interactions, which could help identify toxicological risks for CID 123134320.

- Synthetic Routes : Similar compounds (e.g., CAS 1261080-59-4) were synthesized using nucleophilic substitution or oxidation reactions under controlled conditions.

Limitations and Recommendations

- Data Gap : The absence of CID 123134320 in the evidence underscores the need to consult specialized databases (e.g., PubChem, SciFinder) or experimental studies.

- Validation: If CID 123134320 is a novel compound, its characterization should follow IUPAC guidelines for nomenclature, spectral data (NMR, IR), and purity assessment.

- Safety and Compliance : Toxicological profiling and adherence to ethical guidelines (e.g., for animal testing) are essential.

Q & A

Basic: How to formulate a research question for studying CID 123134320?

Methodological Answer:

Begin by employing frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your inquiry . For example:

- Population/Problem: What specific chemical interactions or properties of CID 123134320 are under investigation?

- Intervention: Which experimental techniques (e.g., spectroscopy, chromatography) will be used to probe these properties?

- Outcome: What mechanistic insights or functional correlations are anticipated?

Ensure the question is specific , avoids vague terms, and aligns with gaps identified in prior literature reviews .

Basic: What methodologies are suitable for initial characterization of CID 123134320?

Methodological Answer:

Prioritize techniques that address structural elucidation (e.g., NMR, X-ray crystallography) and physicochemical profiling (e.g., solubility assays, thermal stability tests). Reference protocols from reputable journals (e.g., Biochemistry (Moscow)) for standardized reporting of materials, reagents, and instrumentation . For reproducibility, document batch-to-batch variability and calibration procedures for equipment .

Advanced: How to resolve contradictions in experimental data across studies on CID 123134320?

Methodological Answer:

Adopt a systematic contradiction analysis :

Cross-validate experimental conditions : Compare solvent systems, temperature ranges, and purity levels of CID 123134320 used in conflicting studies .

Replicate key experiments : Use controlled variables to isolate discrepancies (e.g., pH sensitivity in spectroscopic measurements) .

Apply meta-analytical tools : Statistically aggregate data from multiple studies to identify outliers or confounding factors .

Publish null results to contribute to transparent discourse .

Advanced: How to design a multi-phase study to explore CID 123134320’s mechanism of action?

Methodological Answer:

Structure the study into three iterative phases :

Exploratory phase : Use high-throughput screening (e.g., molecular docking) to identify potential binding targets.

Validation phase : Conduct dose-response assays (e.g., IC50 measurements) and orthogonal validation (e.g., SPR, ITC) .

Mechanistic phase : Employ knock-out models or isotopic labeling to trace metabolic pathways .

Align each phase with the research question hierarchy , ensuring hypotheses are refined iteratively .

Basic: What strategies ensure a comprehensive literature review for CID 123134320?

Methodological Answer:

- Use Google Scholar with Boolean operators (e.g., "CID 123134320 AND pharmacokinetics NOT industrial") to filter academic sources .

- Prioritize primary literature indexed in PubMed or SciFinder, avoiding unreliable platforms like .

- Extract data into a comparative table, categorizing findings by methodology, sample size, and key conclusions .

Advanced: Which statistical methods are appropriate for analyzing nonlinear data in CID 123134320 studies?

Methodological Answer:

For dose-response or time-series

- Nonlinear regression models (e.g., Hill equation, Michaelis-Menten kinetics) to quantify binding affinity or enzyme inhibition .

- Bayesian hierarchical modeling to account for variability across experimental replicates .

- Machine learning pipelines (e.g., random forests) for pattern recognition in high-dimensional datasets .

Validate models using bootstrapping or cross-validation to mitigate overfitting .

Basic: How to ensure reproducibility in synthesizing or testing CID 123134320?

Methodological Answer:

- Detailed protocols : Specify stoichiometry, reaction conditions (e.g., inert atmosphere), and purification steps (e.g., HPLC gradients) .

- Open-data practices : Share raw spectra, chromatograms, and crystallographic data via repositories like Zenodo .

- Collaborative verification : Partner with independent labs to replicate key findings .

Advanced: How to integrate interdisciplinary approaches (e.g., computational + experimental) for CID 123134320 research?

Methodological Answer:

- Hybrid workflows : Combine molecular dynamics simulations with wet-lab validation (e.g., mutagenesis assays) to test computational predictions .

- Unified data standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to harmonize datasets across disciplines .

- Peer feedback loops : Present preliminary findings to computational chemists and experimentalists to refine hypotheses iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.